molecular formula C19H23NO B14462552 (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine CAS No. 73235-92-4

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine

Cat. No.: B14462552
CAS No.: 73235-92-4
M. Wt: 281.4 g/mol
InChI Key: ILZGFWPMBBRPQQ-UHFFFAOYSA-N
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Description

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is an organic compound characterized by the presence of a methoxyphenyl group and a methylbutylphenyl group connected through a methanimine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-(2-methylbutyl)aniline. The reaction is carried out under anhydrous conditions using a suitable solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives and alkylated products.

Scientific Research Applications

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylpropyl)phenyl]methanimine
  • (E)-1-(4-Methoxyphenyl)-N-[4-(2-ethylbutyl)phenyl]methanimine
  • (E)-1-(4-Methoxyphenyl)-N-[4-(2-methylpentyl)phenyl]methanimine

Uniqueness

(E)-1-(4-Methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

CAS No.

73235-92-4

Molecular Formula

C19H23NO

Molecular Weight

281.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-[4-(2-methylbutyl)phenyl]methanimine

InChI

InChI=1S/C19H23NO/c1-4-15(2)13-16-5-9-18(10-6-16)20-14-17-7-11-19(21-3)12-8-17/h5-12,14-15H,4,13H2,1-3H3

InChI Key

ILZGFWPMBBRPQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC

Origin of Product

United States

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